[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid
Description
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)aminoacetic acid is a compound that features a 2,3-dihydro-1,4-benzodioxin moiety linked to an aminoacetic acid group
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-10(11(14)15)12-5-7-6-16-8-3-1-2-4-9(8)17-7/h1-4,7H,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRCRKKKFFPSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 2,3-dihydro-1,4-benzodioxin ring . Subsequent reactions introduce the aminoacetic acid moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)aminoacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)aminoacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxane: Shares the benzodioxin ring but lacks the aminoacetic acid group.
1,4-benzodioxane: Similar structure but without the dihydro moiety.
Doxazosin: Contains a similar benzodioxin ring and is used as an alpha-blocker.
Uniqueness
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)aminoacetic acid is unique due to the presence of both the benzodioxin ring and the aminoacetic acid group, which confer specific chemical and biological properties .
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